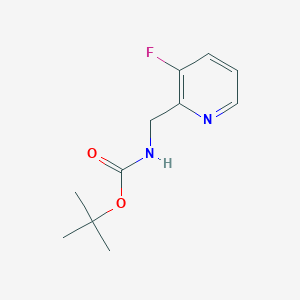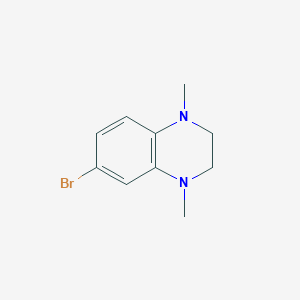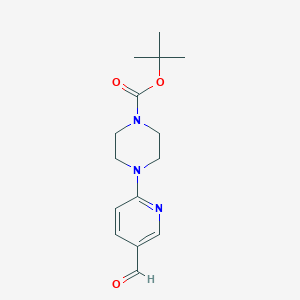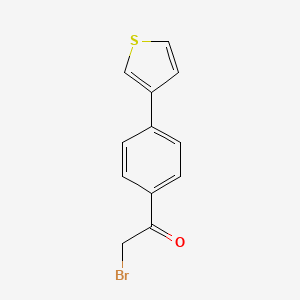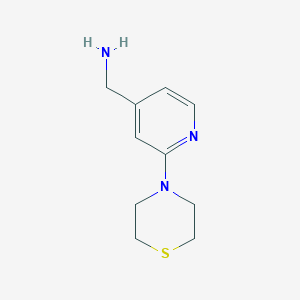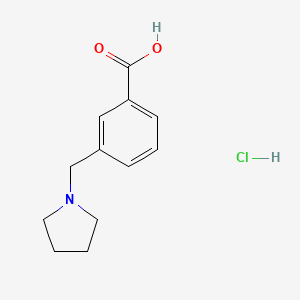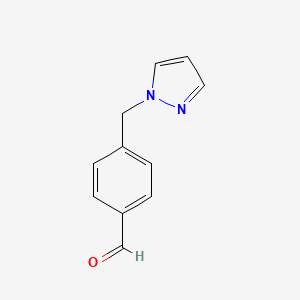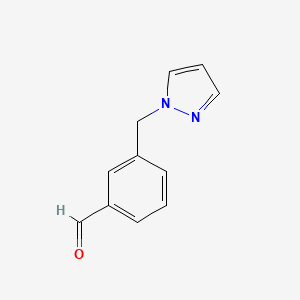
1-Benzyl-5-(hydroxymethyl)-6-(4-methoxyphenyl)piperidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Comprehensive Analysis of 1-Benzyl-5-(hydroxymethyl)-6-(4-methoxyphenyl)piperidin-2-one
The compound 1-Benzyl-5-(hydroxymethyl)-6-(4-methoxyphenyl)piperidin-2-one is a structurally complex molecule that is likely to be of interest in the field of medicinal chemistry due to its piperidine core, a common feature in many pharmacologically active compounds. Piperidine derivatives are known to exhibit a wide range of biological activities and are often explored for their potential as therapeutic agents.
Synthesis Analysis
The synthesis of piperidine derivatives can be complex, involving multiple steps to introduce various functional groups. In the context of the provided papers, while the exact synthesis of 1-Benzyl-5-(hydroxymethyl)-6-(4-methoxyphenyl)piperidin-2-one is not detailed, similar compounds have been synthesized through methods that may include alkylation, acylation, and other carbon-carbon bond-forming reactions. For example, the synthesis of substituted N-benzyl piperidines in the GBR series involves the introduction of substituents into the piperidine ring and the benzyl side chain . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of piperidine derivatives is crucial in determining their pharmacological properties. The crystal structure of a related compound, 1-benzyl-4-(5,6-dimethoxy-1H-2-indenylmethyl)piperidine, has been determined, providing insights into the potential conformational aspects of the piperidine ring and the spatial arrangement of substituents . This information is valuable for understanding the molecular structure of 1-Benzyl-5-(hydroxymethyl)-6-(4-methoxyphenyl)piperidin-2-one, as the position of substituents can greatly influence the compound's biological activity.
Chemical Reactions Analysis
Piperidine derivatives can undergo various chemical reactions, which are essential for their functionalization and potential biological activity. The reactivity of the piperidine nitrogen, the benzyl position, and other substituents can be exploited to generate a diverse array of compounds. For instance, the alkylation reaction used to synthesize a carbon-11 labeled piperidine derivative for acetylcholinesterase inhibition demonstrates the chemical versatility of the piperidine scaffold . Such reactions could be relevant for further derivatization of 1-Benzyl-5-(hydroxymethyl)-6-(4-methoxyphenyl)piperidin-2-one.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The crystal structure analysis of related compounds provides valuable information about the solid-state properties, which can be correlated with their physical characteristics . These properties are important for the formulation and delivery of potential drug candidates. Understanding the intermolecular interactions, such as hydrogen bonding and pi-pi stacking, can also provide insights into the compound's behavior in biological systems.
Wissenschaftliche Forschungsanwendungen
Molecular Structure and Conformation
Research on compounds structurally similar to "1-Benzyl-5-(hydroxymethyl)-6-(4-methoxyphenyl)piperidin-2-one" highlights the significance of their molecular structure and conformation. For instance, studies on t-3-Benzyl-r-2,c-6-bis(4-methoxyphenyl)piperidin-4-one demonstrate the molecule's chair conformation and the orientation of methoxyphenyl groups, which are crucial for understanding intermolecular interactions such as hydrogen bonds and C—H⋯π interactions (Jayabharathi et al., 2008). These insights are vital for developing new compounds with desired properties.
Synthesis and Antimicrobial Potential
The synthesis of novel compounds based on the piperidin-4-one framework, such as 2,6-bis(4-methoxyphenyl)-1-methylpiperidin-4-one oxime esters, has been explored, revealing significant antimicrobial potential. This demonstrates the framework's versatility in generating compounds with potential health applications, including fighting bacterial and fungal infections (Harini et al., 2014).
Antioxidant Activity
Research on the antioxidant activity of compounds structurally related to "1-Benzyl-5-(hydroxymethyl)-6-(4-methoxyphenyl)piperidin-2-one" indicates the potential for these compounds to act as effective antioxidants. This suggests applications in preventing oxidative stress-related diseases or as additives in food and cosmetic industries to prevent spoilage and extend shelf life.
Pharmacological Applications
The synthesis and evaluation of piperidine derivatives have shown promising results in the field of pharmacology, particularly as inhibitors for various receptors. This suggests potential therapeutic applications in treating diseases associated with these receptors, such as neurological disorders and cancer (Sugimoto et al., 1990).
Conformational Studies and Drug Development
Conformational analyses of piperidin-4-one derivatives provide insights into their molecular stability and interaction with biological targets. These studies are crucial for drug development, as they help in designing molecules with optimal efficacy and stability (Mohanraj & Ponnuswamy, 2017).
Eigenschaften
IUPAC Name |
1-benzyl-5-(hydroxymethyl)-6-(4-methoxyphenyl)piperidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO3/c1-24-18-10-7-16(8-11-18)20-17(14-22)9-12-19(23)21(20)13-15-5-3-2-4-6-15/h2-8,10-11,17,20,22H,9,12-14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWIROWYMGBONMT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2C(CCC(=O)N2CC3=CC=CC=C3)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-5-(hydroxymethyl)-6-(4-methoxyphenyl)piperidin-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Chloro-2-(3-chloro-phenyl)-5,6-dimethyl-pyrazolo[1,5-a]pyrimidine](/img/structure/B1288060.png)
